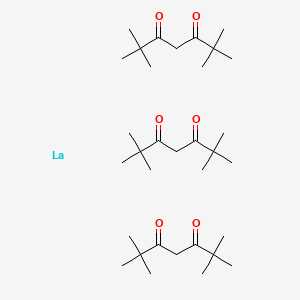

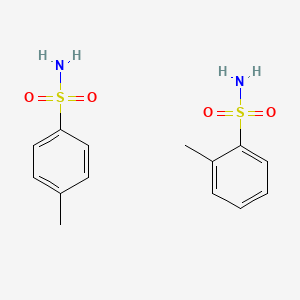

p/m-Toluene sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p/m-Toluene sulfonamide: is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 171.22 g/mol and exhibits a melting point of approximately 137-141°C . This compound is composed of a toluene moiety attached to a sulfonamide group, featuring a benzene ring with a methyl group (CH3) attached to one carbon and a sulfonamide group (SO2NH2) attached to another .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Direct Amidation of Para-Toluenesulfonic Acid: This method involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst (organic boronic acid) and a 5A molecular sieve, and stirring the mixture at -10 to 0°C.

Reaction with Ammonia: p-Toluene sulfonamide can be obtained by reacting toluenesulfonyl chloride with ammonia.

Industrial Production Methods: Industrial production of p/m-Toluene sulfonamide typically involves the direct amidation of para-toluenesulfonic acid or the reaction of toluenesulfonyl chloride with ammonia. These methods are optimized for high yield and purity, often exceeding 99% .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p/m-Toluene sulfonamide can undergo oxidation reactions using reagents like KMnO4, OsO4, and CrO3.

Reduction: Reduction reactions can be performed using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: LDA, NEt3, Py, t-BuOK, DCC, SOCl2, RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products: The major products formed from these reactions include various sulfonamides, sulfonic esters, and derivatives of ammonia .

Wissenschaftliche Forschungsanwendungen

Chemistry: p/m-Toluene sulfonamide is used as a key intermediate in the production of dyes, resins, and plasticizers. It serves as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final product .

Biology and Medicine: In biological research, this compound has been shown to inhibit cell proliferation in certain cancer cell lines by inducing G1 arrest of the cell cycle . It is also used in the synthesis of various pharmaceuticals and as a precursor for nitrogen-containing crown ethers .

Industry: The compound is widely used in the polymer industry as a curing agent and additive for high-performance materials . It is also employed in the synthesis of N-tosyl imines, which are useful intermediates in organic synthesis .

Wirkmechanismus

p/m-Toluene sulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in cells . This inhibition disrupts cellular processes, leading to effects such as the arrest of the cell cycle in cancer cells . The compound targets multiple carbonic anhydrase isoforms, including carbonic anhydrase 2, 6, 9, and 12 .

Vergleich Mit ähnlichen Verbindungen

Sulfonamides: These include compounds like sulfanilamide and sulfamethoxazole, which are used as antibiotics.

Toluenesulfonyl Chloride: Used as a reagent in organic synthesis for introducing the sulfonamide group.

Uniqueness: p/m-Toluene sulfonamide is unique due to its dual functionality as both a nucleophile and an electrophile, making it a versatile intermediate in various chemical reactions . Its stability under normal conditions and low acute toxicity further contribute to its widespread use in industrial processes .

Eigenschaften

Molekularformel |

C14H18N2O4S2 |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

2-methylbenzenesulfonamide;4-methylbenzenesulfonamide |

InChI |

InChI=1S/2C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5-7(6)11(8,9)10/h2*2-5H,1H3,(H2,8,9,10) |

InChI-Schlüssel |

VXGAPBLISGTEKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.CC1=CC=CC=C1S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)